molecular formula C8H8F6O4 B3040694 Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate CAS No. 231285-90-8

Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate

Cat. No.: B3040694
CAS No.: 231285-90-8
M. Wt: 282.14 g/mol
InChI Key: CQKNKATTXVPVLF-UHFFFAOYSA-N
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Description

Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of two trifluoromethyl groups, which contribute to its high stability and reactivity. It is commonly used in various industrial and scientific applications due to its ability to form strong bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate typically involves the trifluoromethylation of precursor compounds. One common method includes the reaction of fluorinated esters with trifluoromethylating agents under controlled conditions. For instance, the reaction of ethyl acetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong bonds with various biomolecules, influencing their structure and function. The compound can modulate biochemical pathways by interacting with enzymes and receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethyl acetate
  • Trifluoromethyl propionate
  • Trifluoromethyl butyrate

Uniqueness

Ethyl methyl 2,2-bis(trifluoromethyl)propane-1,3-dioate is unique due to the presence of two trifluoromethyl groups, which enhance its stability and reactivity compared to similar compounds. This dual trifluoromethylation provides it with distinct chemical properties, making it valuable in various applications .

Properties

IUPAC Name

1-O-ethyl 3-O-methyl 2,2-bis(trifluoromethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O4/c1-3-18-5(16)6(4(15)17-2,7(9,10)11)8(12,13)14/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKNKATTXVPVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OC)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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